TAK-242 S-Enantiomer

Übersicht

Beschreibung

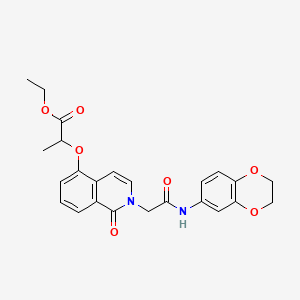

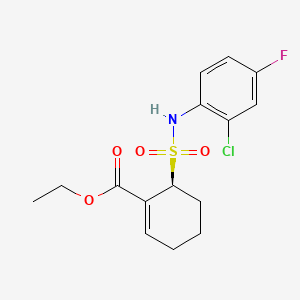

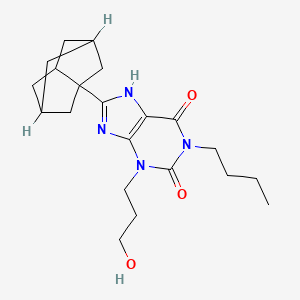

(S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate, also known as (S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate, is a useful research compound. Its molecular formula is C15H17ClFNO4S and its molecular weight is 361.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hemmung der Produktion von proinflammatorischen Zytokinen

TAK-242 (Resatorvid) wurde gefunden, die Produktion von proinflammatorischen Zytokinen durch die Hemmung des NF-κB-Signalwegs in fibroblastenähnlichen Synoviozyten bei Patienten mit Osteoarthritis zu hemmen . Es hat einen signifikanten Einfluss auf das Genexpressionsprofil von proinflammatorischen Zytokinen wie IL1-β, IL-6, TNF-α und TLR4 .

Behandlung von Osteoarthritis

TAK-242 zeigt vielversprechende hemmende Wirkungen auf TLR4-vermittelte Entzündungsreaktionen in fibroblastenähnlichen Synoviozyten der Osteoarthritis, indem es den NF-κB-Signalweg angreift . TLR4-Inhibitoren wie TAK-242 können nützliche therapeutische Mittel sein, um Entzündungen und ihre damit verbundenen Komplikationen bei Patienten mit Osteoarthritis zu reduzieren .

Prävention von durch Endotoxämie induziertem Muskelschwund

TAK-242, ein spezifischer Inhibitor der Toll-like-Rezeptor-4-Signalisierung, verhindert bei Mäusen durch Endotoxämie induzierten Muskelschwund . Es reduziert oder kehrt alle nachteiligen Wirkungen von LPS in vitro und in vivo um .

Behandlung von Sepsis

TAK-242 könnte eine neuartige therapeutische Intervention bei durch Endotoxämie induziertem Muskelschwund sein, einer Erkrankung, die häufig bei Sepsis auftritt . Pharmakologische Hemmung der TLR4-Signalisierung kann bei der Behandlung von Sepsis helfen .

Hemmung der Aktivierung von angeborenen Immunzellen

TAK-242 hemmt die Aktivierung von angeborenen Immunzellen, was wiederum die Proliferation und Aktivierung von CD8+ T-Zellen reduziert .

Biomarker-Bewertung bei Inselschäden

TAK-242 wird in Studien verwendet, die miR-375 und miR-200c als Biomarker zur Bewertung von Inselschäden sowohl in klinischen Proben als auch in Zellkultur-Experimenten verwenden .

Wirkmechanismus

Target of Action

TAK-242 S enantiomer, also known as Resatorvid, is a small-molecule inhibitor that specifically targets Toll-like receptor 4 (TLR4) . TLR4 is a part of the body’s immune response system and plays a crucial role in the pathogenesis of insulin resistance and various inflammatory responses .

Mode of Action

TAK-242 S enantiomer binds selectively to Cys747 in the intracellular domain of TLR4, disrupting the ability of TLR4 to associate with its adaptor molecules . This selective binding inhibits the TLR4 signaling pathway, preventing the activation of downstream inflammatory responses .

Biochemical Pathways

The inhibition of TLR4 by TAK-242 affects several biochemical pathways. It prevents the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor κB (NF-κB) , both of which are downstream pathways of TLR4 . These pathways play a significant role in the production of pro-inflammatory cytokines, such as IL1-β, IL-6, and TNF-α . By inhibiting these pathways, TAK-242 reduces inflammation and improves insulin resistance .

Pharmacokinetics

The pharmacokinetics of TAK-242 S enantiomer in mice show that the compound can cross the blood-brain barrier . After intraperitoneal injection, the concentration of TAK-242 in plasma increases and is maintained at a certain level for several hours . The compound also accumulates in the brain tissue, indicating its potential for treating neurological conditions .

Result of Action

The action of TAK-242 S enantiomer results in the reduction of inflammation and improvement of insulin resistance . It prevents the robust activation of MAPK and NF-κB pathways caused by lipopolysaccharide (LPS), improving LPS-induced insulin resistance . Furthermore, it has been shown to prevent muscle wasting and weakness in LPS-treated mice .

Action Environment

The efficacy and stability of TAK-242 can be influenced by various environmental factors. For instance, the presence of LPS, a component of the outer cell membrane of Gram-negative bacteria, can activate TLR4 and trigger inflammatory responses . TAK-242 effectively inhibits these responses, suggesting its potential use in environments with high levels of LPS, such as in cases of sepsis or septic shock .

Eigenschaften

IUPAC Name |

ethyl (6S)-6-[(2-chloro-4-fluorophenyl)sulfamoyl]cyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClFNO4S/c1-2-22-15(19)11-5-3-4-6-14(11)23(20,21)18-13-8-7-10(17)9-12(13)16/h5,7-9,14,18H,2-4,6H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEIJTHMHDMWLJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCCC1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CCCC[C@@H]1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468353 | |

| Record name | TAK-242 S enantiomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243984-10-3 | |

| Record name | TAK-242 S enantiomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B1663703.png)

![N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride](/img/structure/B1663704.png)

![1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine](/img/structure/B1663707.png)